

4-Ethynylaniline: A Technical Guide to a Versatile Terminal Alkyne Building Block

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Compound of Interest

Compound Name: 4-Ethynylaniline

Cat. No.: B084093

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Introduction

4-Ethynylaniline, also known as p-aminophenylacetylene, is a bifunctional organic compound featuring both a primary amine and a terminal alkyne group.^[1] This unique structure makes it a highly versatile and valuable building block in various fields, including organic synthesis, polymer chemistry, materials science, and pharmaceutical development.^{[1][2]} Its ability to participate in a wide range of chemical transformations, most notably cross-coupling and cycloaddition reactions, allows for the construction of complex molecular architectures and advanced materials with tailored properties.^[1] This guide provides an in-depth overview of **4-ethynylaniline**, focusing on its properties, synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

4-Ethynylaniline is typically a light yellow or yellowish powder at room temperature.^[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of **4-Ethynylaniline**

Property	Value	References
IUPAC Name	4-ethynylaniline	[3]
Synonyms	1-Amino-4-ethynylbenzene, p-Ethynylaniline	[1] [4]
CAS Number	14235-81-5	[1] [3]
Molecular Formula	C ₈ H ₇ N	[1] [3]
Molecular Weight	117.15 g/mol	[1] [3] [5]
Appearance	Light yellow or yellowish powder	[1] [6]
Melting Point	98-107 °C	[1] [6]
Purity	≥ 97% (Typically available)	[1] [6]

| Storage Conditions | Store at 0-8 °C, under an inert gas like nitrogen. [\[1\]](#)[\[7\]](#) |

Table 2: Spectroscopic Data for **4-Ethynylaniline**

Spectroscopic Technique	Characteristic Data	References
Infrared (IR) Spectroscopy	Conforms to structure. Key peaks expected for N-H (amine), C≡C-H (alkyne stretch), and C≡C (alkyne bend) vibrations.	[3] [6] [8]
Mass Spectrometry (MS)	Molecular Ion Peak [M+H] ⁺ at m/z 118.0651.	[3] [8]
Nuclear Magnetic Resonance (¹ H NMR)	Spectra available and conform to the expected structure.	[8]
SMILES	<chem>C#CC1=CC=C(C=C1)N</chem>	[3]

| InChIKey | JXYITCJMBRETQX-UHFFFAOYSA-N [\[3\]](#) |

Synthesis of 4-Ethynylaniline

A common and efficient method for synthesizing **4-ethynylaniline** involves the deprotection of a silyl-protected precursor, such as 4-[(trimethylsilyl)ethynyl]aniline.[9] This strategy prevents unwanted side reactions of the terminal alkyne during preceding synthetic steps.

Experimental Protocol: Desilylation of 4-[(trimethylsilyl)ethynyl]aniline[11]

This protocol describes the base-catalyzed removal of the trimethylsilyl (TMS) protecting group.

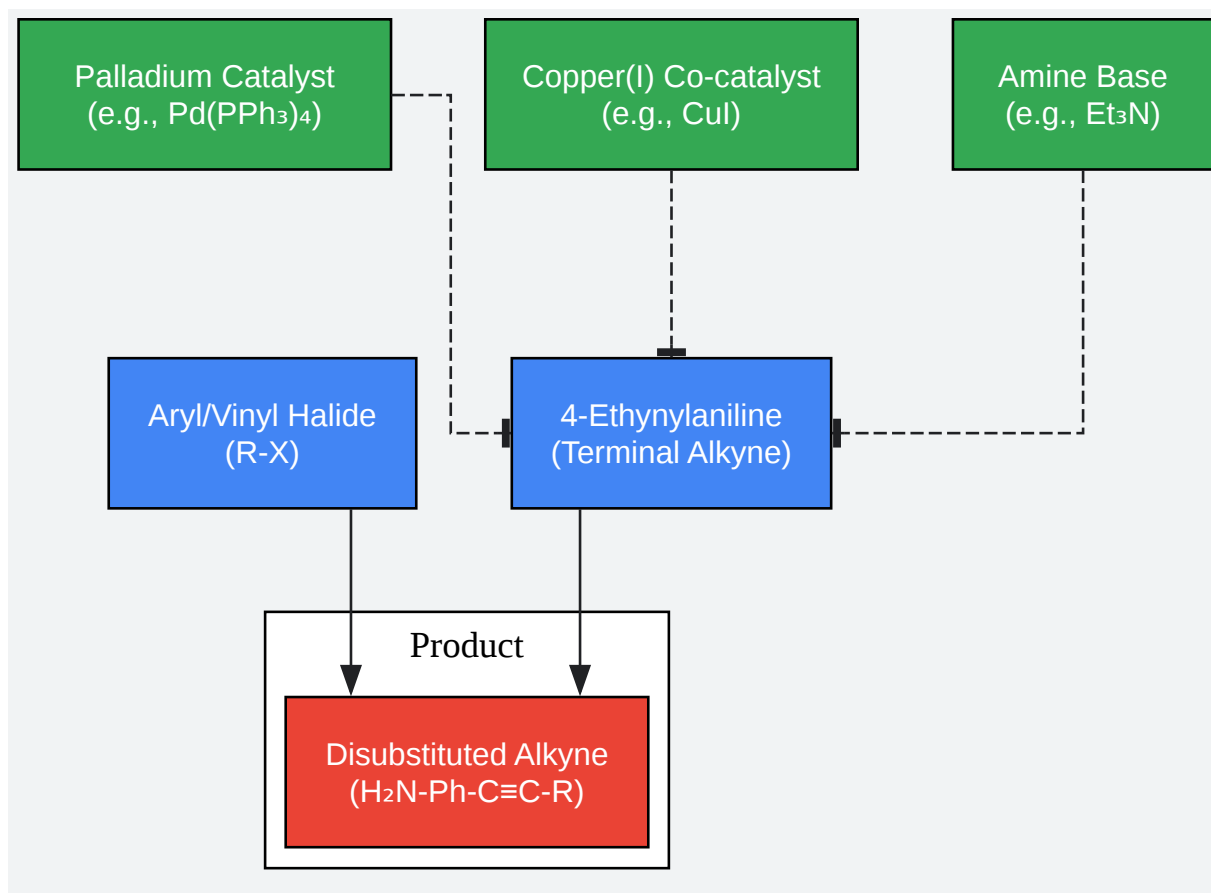
- **Reagent Preparation:** Prepare a solution of potassium hydroxide (KOH) (1.34 g, 23.8 mmol) in methanol (6 mL). Separately, prepare a solution of 4-[(trimethylsilyl)ethynyl]aniline (1.10 g, 5.86 mmol) in tetrahydrofuran (THF) (5 mL).
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the KOH solution.
- **Addition of Starting Material:** Slowly add the solution of 4-[(trimethylsilyl)ethynyl]aniline to the stirred KOH solution.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight). Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the mixture to room temperature. Filter the mixture to remove any insoluble impurities.
- **Isolation:** Concentrate the filtrate under reduced pressure to remove the solvents. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure **4-ethynylaniline**.

Key Reactions and Applications

The dual functionality of **4-ethynylaniline** makes it a prime substrate for several powerful synthetic transformations, leading to its widespread use in constructing functional materials and complex molecules.

Sonogashira Coupling

The Sonogashira reaction is a robust cross-coupling method for forming C-C bonds between terminal alkynes and aryl or vinyl halides.^[10] This reaction is catalyzed by palladium and copper complexes and is fundamental in synthesizing arylalkynes and conjugated enynes under mild conditions.^{[10][11][12]} **4-Ethynylaniline** is an excellent substrate for this reaction, enabling the extension of its molecular framework.



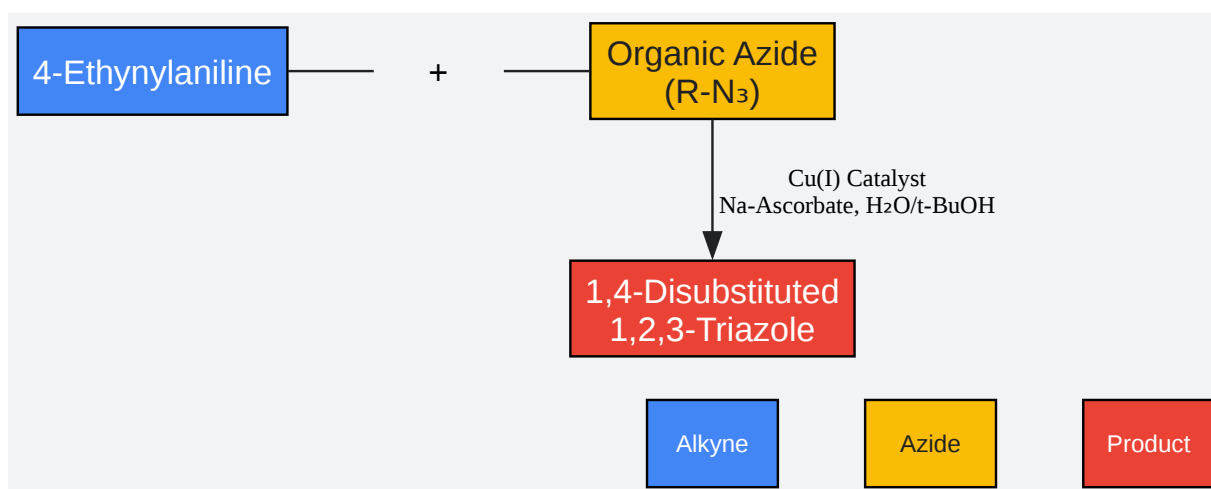
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Figure 1. General workflow for the Sonogashira cross-coupling reaction.

- **Inert Atmosphere:** To an oven-dried flask, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 1-5 mol%), and copper(I) iodide (1-5 mol%). Purge the flask with an inert gas (e.g., argon or nitrogen).
- **Solvent and Reagents:** Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
- **Alkyne Addition:** Add **4-ethynylaniline** (1.1-1.5 equiv.) to the mixture.
- **Reaction:** Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
- **Work-up:** Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through celite to remove catalyst residues.
- **Purification:** Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

4-Ethynylaniline is an ideal alkyne component in "click chemistry," particularly the CuAAC reaction. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne with an azide.^{[13][14]} The reaction is highly efficient, specific, and tolerant of a wide variety of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science.^{[14][15]}



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Figure 2. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

- **Reactant Solution:** In a vial, dissolve the organic azide (1.0 equiv.) and **4-ethynylaniline** (1.0-1.2 equiv.) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol).
- **Catalyst Preparation:** In a separate vial, prepare the catalyst solution by adding copper(II) sulfate (CuSO_4 , 1-10 mol%) to water, followed by sodium ascorbate (5-20 mol%) to reduce Cu(II) to the active Cu(I) species. The solution should turn from blue to colorless or pale yellow.
- **Reaction Initiation:** Add the freshly prepared catalyst solution to the solution of reactants.
- **Reaction Conditions:** Stir the mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.
- **Isolation:** Once complete, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry, and concentrate to yield the triazole product.

Polymer Chemistry and Materials Science

4-Ethynylaniline serves as a monomer for the synthesis of high-performance polymers.^{[2][16]} Transition metal catalysts can be used to polymerize **4-ethynylaniline**, resulting in conjugated polymers with interesting electro-optical properties.^[16] These polymers, such as poly(**4-ethynylaniline**), are investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and sensors.^{[1][2]} The amine functionality also allows for further modification of the polymer backbone.

Table 3: Polymerization of **4-Ethynylaniline** with Transition Metal Catalysts^[16]

Catalyst	Polymer Yield (%)
PdCl₂	85
PtCl ₂	82
RuCl ₃	87
(NBD)PdCl ₂	Quantitative
[Rh(NBD)Cl] ₂	75

Reaction Conditions: 90°C for 24 hrs in DMF; Monomer/Catalyst ratio = 30.

- Setup: In a 20 mL reactor under a nitrogen atmosphere, add **4-ethynylaniline** (1.0 g, 8.54 mmol) and the transition metal catalyst (e.g., PdCl₂, 50.4 mg, 0.0285 mmol).
- Solvent: Add dimethylformamide (DMF, 10 mL).
- Polymerization: Heat the reaction mixture to 90°C and stir for 24 hours.
- Precipitation: After the reaction period, cool the solution and dilute it with an additional 10 mL of DMF. Precipitate the polymer by pouring the solution into a large excess of ethyl ether.
- Isolation: Filter the precipitated polymer and dry it in a vacuum oven at 40°C for 24 hours to obtain the final polymer product.

Drug Development

In pharmaceutical and medicinal chemistry, **4-ethynylaniline** is a valuable scaffold.^[1] The ethynyl group can act as a pharmacophore or be used as a reactive handle to link the aniline moiety to other molecules of interest via the reactions described above. It is used in the synthesis of various biologically active compounds and serves as an intermediate in the development of novel therapeutics.^[1] For example, it is a component in the synthesis of indoles from nitroarenes.

Safety and Handling

4-Ethynylaniline is considered a hazardous substance and should be handled with appropriate safety precautions.[3][17] It is irritating to the skin, eyes, and respiratory system.[3][17][18]

Table 4: GHS Hazard Information for **4-Ethynylaniline**

Pictogram	GHS Code	Hazard Statement	References
GHS07	H315	Causes skin irritation.	[3]
GHS07	H319	Causes serious eye irritation.	[3]

| GHS07 | H335 | May cause respiratory irritation. |[3] |

Handling Recommendations:

- Use only in a well-ventilated area, preferably in a chemical fume hood.[18]
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[19] A dust mask (type N95) is also recommended.
- Avoid generating dust.[17]
- Keep away from heat, sparks, and open flames.[20]
- Wash hands thoroughly after handling.[20]

Conclusion

4-Ethynylaniline is a cornerstone chemical for advanced organic synthesis and material innovation. Its dual amine and terminal alkyne functionalities provide a robust platform for creating diverse and complex molecular structures through reliable and high-yield reactions like the Sonogashira coupling and CuAAC click chemistry. For researchers in drug discovery, it offers a versatile scaffold for building novel therapeutic agents. In materials science, it is a key monomer for high-performance and electro-active polymers. With proper handling, **4-ethynylaniline** is an indispensable tool for advancing modern chemistry and its applications.

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